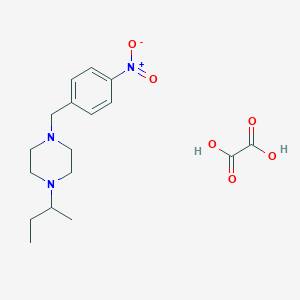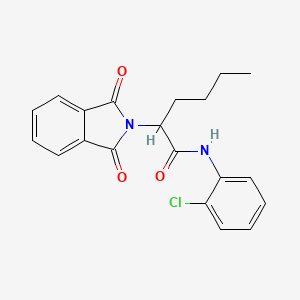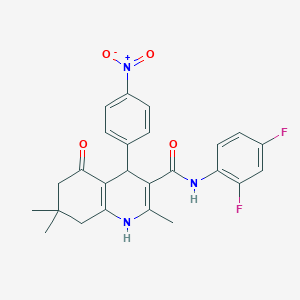![molecular formula C25H21N3O4 B3940788 3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3940788.png)
3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine
Übersicht
Beschreibung
3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine, also known as FMPPI, is a synthetic compound that has been studied for its potential therapeutic applications. FMPPI belongs to the class of furo[2,3-d]pyrimidines, which are known to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In viral infections, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
Wirkmechanismus
The mechanism of action of 3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the Akt/mTOR pathway, which is known to regulate cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In viral infections, this compound inhibits the activity of viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. This compound also inhibits the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines by regulating the activity of various transcription factors. In viral infections, this compound inhibits the replication of the virus by inhibiting the activity of viral DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various assays and experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound also has some limitations, such as its low solubility in water, which can limit its use in certain assays. This compound also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine. One direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide insights into its efficacy and safety. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of this compound derivatives with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the identification of the molecular targets of this compound can provide insights into its mechanism of action and aid in the development of more potent and selective compounds.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-29-18-9-5-16(6-10-18)21-22-24(26)28(14-20-4-3-13-31-20)15-27-25(22)32-23(21)17-7-11-19(30-2)12-8-17/h3-13,15,26H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKMJJGWUMHXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CC4=CC=CO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940705.png)
![1-allyl-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3940713.png)

![ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate](/img/structure/B3940725.png)


![2-methyl-5-oxo-4-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940746.png)
![N-[3-(acetylamino)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3940750.png)
![4-{[2-(acetylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3940753.png)
![ethyl 4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3940786.png)
![3-(3,4-dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3940790.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940794.png)
![5-methyl-2-(4-nitrophenyl)-4-(1-{[2-(1-piperazinyl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3940804.png)
